5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester

Overview

Description

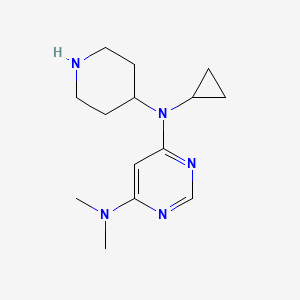

“5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester” is a type of boronic ester, which are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign .

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also be converted by KF/tartaric acid procedure to a mixture of the R-BF 3 K salt and pinacol .Scientific Research Applications

Analytical Challenges and Solutions

Pinacolboronate esters, including 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester, are crucial in the Suzuki coupling reaction for synthesizing complex molecules. However, they pose analytical challenges due to their facile hydrolysis to boronic acid, which is poorly soluble in organic solvents. This issue complicates the use of typical analytical methods like GC and HPLC. To address these challenges, unconventional methods involving non-aqueous and aprotic diluents, along with high pH conditions, are employed for stability and separation in analysis (Zhong et al., 2012).

Synthesis and Transformation

The compound is used in stereoselective synthesis, for instance, transforming vinylboronate pinacol esters to vinyl iodides, crucial in organic synthesis (Stewart & Whiting, 1995). It also plays a role in the synthesis of boronate-terminated π-conjugated polymers, a significant step in polymer chemistry, where it acts as a building block for complex polymer structures (Nojima et al., 2016).

Applications in Organic Synthesis

5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester is utilized in the one-pot synthesis of complex organic compounds, serving as an intermediate in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming C-C bonds in organic chemistry (Tribulovich et al., 2010).

Photophysical Properties

The compound is involved in the preparation of organometallic complexes, such as (phosphine)- and (N-heterocyclic carbene)gold(I) derivatives of naphthalene and pyrene, highlighting its utility in exploring the photophysical properties of these complexes (Gao et al., 2009).

Inhibition of Chymase Activity

In the biomedical field, derivatives of pinacol boronate, such as peptide boronic acids, have shown potential in inhibiting chymase activity, an enzyme involved in allergic inflammations. This indicates its potential utility in the treatment of allergic reactions (Kato et al., 1988).

Polymer Chemistry

It's also significant in the synthesis of hyperbranched polythiophene, a material with potential applications in electronics and materials science (Segawa et al., 2013).

Safety And Hazards

properties

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-11-7-8-12-13(15)9-6-10-14(12)16(20)21-5/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCCBODBDDLOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1460242.png)

![N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide](/img/structure/B1460243.png)

![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1460251.png)

![3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1460252.png)